molecular formula C6H2BrF3 B146721 1-Bromo-2,3,5-trifluorobenzene CAS No. 133739-70-5

1-Bromo-2,3,5-trifluorobenzene

Cat. No. B146721
M. Wt: 210.98 g/mol
InChI Key: XSMLLZPSNLQCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves aromatic nucleophilic substitution or halogenation reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water . These methods suggest possible synthetic routes for 1-Bromo-2,3,5-trifluorobenzene, which may involve direct bromination of a polyfluorinated benzene precursor.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is characterized by the presence of halogen atoms that can influence the electronic distribution and geometry of the benzene ring. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . The molecular structure of 1-Bromo-2,3,5-trifluorobenzene would likely exhibit similar halogen interactions and an influence on the benzene ring geometry.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The presence of bromine in 1-Bromo-2,3,5-trifluorobenzene would make it a potential candidate for further functionalization through palladium-catalyzed coupling reactions or as a precursor for the formation of benzynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are significantly affected by the presence and position of halogen atoms. For instance, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined using X-ray diffraction and spectroscopic methods, revealing two stable crystalline phases and specific bond angles and lengths . The physical properties of 1-Bromo-2,3,5-trifluorobenzene, such as melting point, boiling point, and solubility, would be influenced by the bromine and fluorine atoms, potentially leading to unique intermolecular interactions and packing in the solid state.

Scientific Research Applications

Organometallic Control in Functionalization Reactions

1-Bromo-2,3,5-trifluorobenzene plays a crucial role in regiospecific functionalization reactions. It has been used as a substrate in organometallic chemistry for the regioflexible functionalization, resulting in various benzoic acids through novel organometallic recipes such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

Photodissociation Studies

1-Bromo-2,3,5-trifluorobenzene has been studied for its photo-fragmentation properties. The ab initio methods have been used to investigate the C-Br photodissociation of bromo-3,5-difluorobenzene, revealing insights into reaction coordinates and activation energies compatible with observed timescales (Borg, 2007).

Domino Processes in Organic Chemistry

In organic chemistry, 1-Bromo-2,3,5-trifluorobenzene has been employed in CuI-catalyzed domino processes, involving intermolecular C-C bond formation and subsequent intramolecular C-O bond formation processes to produce disubstituted benzofurans (Lu et al., 2007).

Synthesis of Aromatic Polyfluoro-Compounds

It has been used in the synthesis of various aromatic polyfluoro-compounds. For instance, the nitration of 1-bromo-2,3,5-trifluorobenzene has resulted in mononitro-compounds through the use of fuming nitric acid and other catalysts (Coe, Jukes, & Tatlow, 1966).

Safety And Hazards

1-Bromo-2,3,5-trifluorobenzene is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLLZPSNLQCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371336
Record name 1-Bromo-2,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5-trifluorobenzene

CAS RN

133739-70-5
Record name 1-Bromo-2,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3,5-trifluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,5-trifluorobenzene
Reactant of Route 2
1-Bromo-2,3,5-trifluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,3,5-trifluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,3,5-trifluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3,5-trifluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3,5-trifluorobenzene

Citations

For This Compound
5
Citations
T Yan, L Chen, C Bruneau, PH Dixneuf… - The Journal of organic …, 2013 - ACS Publications
The higher reactivity of C5–H bonds of heteroarenes as compared to C–H bonds of bromopolyfluorobenzenes for palladium-catalyzed direct arylation allows the selective synthesis of …
Number of citations: 31 pubs.acs.org
M He, JF Soulé, H Doucet - ChemCatChem, 2014 - Wiley Online Library
In recent years, palladium‐catalyzed direct arylation of (hetero)aromatics with aryl halides through a CH bond activation has become a popular method for generating carbon–carbon …
CS Oh, HL Lee, SH Han, JY Lee - Chemistry–A European …, 2019 - Wiley Online Library
Blue thermally activated delayed fluorescent (TADF) devices with short excited‐state lifetime, high reverse intersystem crossing rate, and low‐efficiency roll‐off were developed by …
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca
OB Wallace, KS Lauwers, JA Dodge… - Journal of medicinal …, 2006 - ACS Publications
A selective estrogen receptor modulator (SERM) for the potential treatment of hot flushes is described. (R)-(+)-7,9-difluoro-5-[4-(2-piperidin-1-ylethoxy)phenyl]-5H-6-oxachrysen-2-ol, …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.